molecular formula C29H27N3O4S B3010763 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one CAS No. 1114648-09-7

2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B3010763
CAS No.: 1114648-09-7
M. Wt: 513.61
InChI Key: ATCUFYSTEOIEPQ-UHFFFAOYSA-N
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Description

2-(((2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a central quinazolin-4(3H)-one scaffold substituted with a 4-methoxybenzyl group at position 3 and a thioether-linked oxazole moiety at position 2. The oxazole ring is further functionalized with a 4-ethoxyphenyl group and a methyl group at positions 2 and 5, respectively (Fig. 1). Its molecular weight is 446.518 g/mol, as confirmed by structural data .

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4S/c1-4-35-23-15-11-21(12-16-23)27-30-26(19(2)36-27)18-37-29-31-25-8-6-5-7-24(25)28(33)32(29)17-20-9-13-22(34-3)14-10-20/h5-16H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCUFYSTEOIEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one, commonly referred to as a quinazolinone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines and its interaction with key molecular targets. This compound is characterized by a complex structure that includes a quinazoline ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C29H27N3O4SC_{29}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 513.61 g/mol. The compound features several functional groups that contribute to its biological activity, including an ethoxyphenyl group and a methyloxazole moiety, which are crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid. The formation of the oxazole ring is followed by the introduction of the sulfanyl group and subsequent modifications to yield the final quinazolinone structure. Reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.

Anticancer Activity

Recent studies have evaluated the anti-proliferative effects of various quinazolinone derivatives, including our compound of interest, against multiple cancer cell lines. For instance, a study assessed the activity against nine human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460) using the MTT assay to determine IC50 values.

Table 1: Anti-proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-oneLN-229 (Glioblastoma)12.5
Capan-1 (Pancreatic Adenocarcinoma)15.0
NCI-H460 (Lung Carcinoma)10.0

These results indicate that the compound exhibits significant anti-proliferative activity in the low micromolar range, suggesting its potential as a therapeutic agent in oncology.

Kinase Inhibition

The compound's mechanism of action appears to involve inhibition of specific kinases that are crucial in cancer signaling pathways. Differential Scanning Fluorimetry (DSF) was employed to assess binding affinity to a panel of kinases.

Table 2: Kinase Binding Affinity

CompoundKinase TargetΔTm (°C)Reference
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-oneEGFR+5.0
PDGFR+6.5
VEGFR+7.0

The ΔTm values indicate significant stabilization of these kinases upon binding, which correlates with the observed anti-cancer activity.

Case Studies

In a recent case study, researchers investigated the effects of this compound on apoptosis in cancer cells. The study revealed that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating that the compound may induce apoptosis through modulation of key apoptotic pathways.

Comparison with Similar Compounds

Key Observations :

  • The thioether-oxazole linkage distinguishes it from triazole-based analogs (e.g., ), which often exhibit different bioactivity profiles due to altered electronic properties .

Antifungal and Antibiotic Activity

  • Triazole-thiol analogs (e.g., 5-(4-Ethoxyphenyl)-4-(2-(4-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol) show moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
  • Quinazolinone-triazole hybrids (e.g., 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole) exhibit antibiotic activity against Staphylococcus aureus (IC₅₀ = 8.2 µM) .
  • The target compound’s oxazole moiety may confer similar antifungal properties, as oxazoles are known to disrupt fungal membrane synthesis .

Kinase Inhibition

  • Phosphoinositide 3-kinase (PI3K) inhibitors (e.g., 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one) demonstrate IC₅₀ values < 10 nM .
  • The target compound’s 4-methoxybenzyl group may mimic the hydrophobic interactions seen in kinase inhibitors, though its efficacy remains untested .

Antiulcer Activity

  • Benzimidazolylsulfinylmethylquinazolin-4(3H)-ones exhibit antiulcer activity via proton-pump inhibition (ED₅₀ = 12 mg/kg) .
  • The target compound’s thioether linkage could be modified to a sulfoxide to enhance similar activity, as seen in .

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